molecular formula C17H12O3 B13825358 (2E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

(2E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B13825358
M. Wt: 264.27 g/mol
InChI Key: UAXZOPMIDQFURM-MDZDMXLPSA-N
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Description

1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused to a phenyl group through a propenone linkage

Preparation Methods

The synthesis of 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone typically involves the condensation of benzofuran-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base. The reaction is usually carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization from a suitable solvent such as dimethylformamide .

Chemical Reactions Analysis

1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that it may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

Mechanism of Action

The mechanism by which 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone can be compared with other benzofuran derivatives such as:

  • 3-(1-Benzofuran-2-yl)benzaldehyde
  • 2-(4-Methoxyphenyl)-1-benzopyran-4-one
  • 7-Methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one

These compounds share structural similarities but differ in their functional groups and substitution patterns. The unique combination of the benzofuran ring and the propenone linkage in 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

(E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H12O3/c18-15-7-3-2-6-14(15)16(19)10-9-13-11-12-5-1-4-8-17(12)20-13/h1-11,18H/b10-9+

InChI Key

UAXZOPMIDQFURM-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=CC=CC=C3O

Origin of Product

United States

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